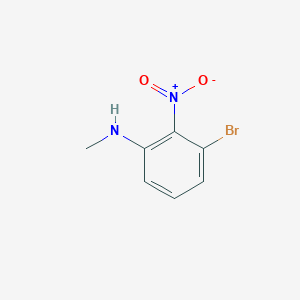

3-Brom-N-methyl-2-nitroanilin

Übersicht

Beschreibung

“3-bromo-N-methyl-2-nitroaniline” is an organic compound that is a derivative of aniline . It contains a bromine atom, a nitro group, and a methyl group attached to the aniline ring .

Synthesis Analysis

The synthesis of “3-bromo-N-methyl-2-nitroaniline” can involve several steps . The process may start with the nitration of aniline to form nitroaniline . This is followed by a bromination step to introduce the bromine atom . The final step involves the conversion of the nitro group to an amine, resulting in "3-bromo-N-methyl-2-nitroaniline" .

Molecular Structure Analysis

The molecular formula of “3-bromo-N-methyl-2-nitroaniline” is C7H7BrN2O2 . The InChI code for this compound is 1S/C7H7BrN2O2/c1-9-6-4-2-3-5 (8)7 (6)10 (11)12/h2-4,9H,1H3 .

Chemical Reactions Analysis

The chemical reactions involving “3-bromo-N-methyl-2-nitroaniline” can be complex and varied . The nitro group in the compound can undergo reduction to form an amine . Additionally, the compound can participate in nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-bromo-N-methyl-2-nitroaniline” include a molecular weight of 231.05 . The compound is a solid at room temperature . It should be stored at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Organische Synthese

3-Brom-N-methyl-2-nitroanilin: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie Brom und Nitro kann es verschiedene chemische Reaktionen eingehen. Beispielsweise kann es an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen die Nitrogruppe als meta-dirigierende Gruppe wirkt . Diese Eigenschaft ist entscheidend für die Synthese komplexer Moleküle mit spezifischen strukturellen Anforderungen.

Medizinische Forschung

Die Rolle der Verbindung in der medizinischen Forschung wird in den Suchergebnissen nicht direkt erwähnt. Allerdings werden ähnliche Nitroanilin-Derivate oft auf ihre biologische Aktivität untersucht. Die Nitrogruppe kann im Körper zu einem Amin reduziert werden, was möglicherweise zu bioaktiven Verbindungen führt .

Umweltwissenschaften

Nitroanilin-Derivate, einschließlich This compound, können Umweltkontaminanten sein. Ihr Abbau durch einheimische Mikroorganismen ist Gegenstand der Forschung, da diese Verbindungen für das Wasserleben toxisch sein können und die Bodenqualität beeinträchtigen können .

Industrielle Anwendungen

Während die Suchergebnisse keine spezifischen industriellen Anwendungen für This compound liefern, werden Verbindungen mit ähnlichen Strukturen bei der Synthese von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet. Das Vorhandensein sowohl einer Brom- als auch einer Nitrogruppe ermöglicht vielseitige chemische Umwandlungen .

Analytische Methoden

This compound: könnte als Standard in analytischen Methoden wie der Voltammetrie verwendet werden. Die elektrochemischen Eigenschaften der Verbindung ermöglichen es, sie nachzuweisen und zu messen, was für die Umweltüberwachung und die Qualitätskontrolle in der chemischen Produktion unerlässlich ist .

Wirkmechanismus

Target of Action

It is known that nitroanilines, in general, can interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .

Mode of Action

The mode of action of 3-bromo-N-methyl-2-nitroaniline involves a series of chemical reactions. The process typically starts with nitration, followed by the conversion of the nitro group to an amine, and finally bromination . The nitro group is meta directing, meaning it directs the next substituent to attach at the meta position . This sequence of reactions results in the formation of the final compound, 3-bromo-N-methyl-2-nitroaniline .

Biochemical Pathways

They may affect the function of enzymes or disrupt cellular processes by reacting with biological molecules .

Pharmacokinetics

The physicochemical properties of the compound, such as its solubility and stability, can influence its bioavailability .

Result of Action

Nitroanilines can potentially cause cellular damage due to their reactivity . They may react with cellular components, leading to disruptions in cellular functions .

Action Environment

The action of 3-bromo-N-methyl-2-nitroaniline can be influenced by various environmental factors. For instance, its stability can be affected by temperature, light, and pH . Moreover, its efficacy can be influenced by the presence of other substances that can react with it .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 3-bromo-N-methyl-2-nitroanilinethyl-2-nitroaniline in laboratory experiments is its high solubility in organic solvents and its relatively low toxicity. Additionally, the compound is relatively inexpensive and easy to obtain. However, the compound is not very stable and is easily oxidized. Additionally, the compound has a low boiling point and can easily evaporate, making it difficult to work with in certain experiments.

Zukünftige Richtungen

There are a number of potential future directions for research involving 3-bromo-N-methyl-2-nitroanilinethyl-2-nitroaniline. These include further research into the biochemical and physiological effects of the compound, as well as research into its potential uses as an inhibitor of certain enzymes and receptors. Additionally, further research into the synthesis of derivatives of 3-bromo-N-methyl-2-nitroanilinethyl-2-nitroaniline could lead to the development of novel pharmaceuticals and agrochemicals. Finally, further research into the structure-activity relationships of 3-bromo-N-methyl-2-nitroanilinethyl-2-nitroaniline could lead to the development of more effective inhibitors of certain enzymes and receptors.

Safety and Hazards

“3-bromo-N-methyl-2-nitroaniline” is considered hazardous . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Safety precautions include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Eigenschaften

IUPAC Name |

3-bromo-N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-9-6-4-2-3-5(8)7(6)10(11)12/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEVRXHXBSVRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653904 | |

| Record name | 3-Bromo-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1150617-53-0 | |

| Record name | 3-Bromo-N-methyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

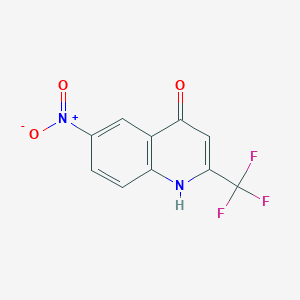

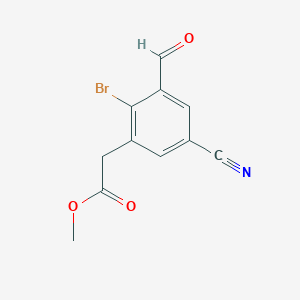

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

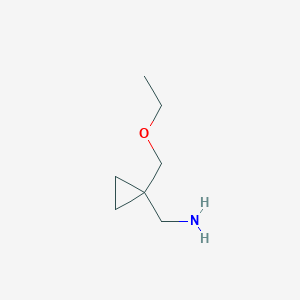

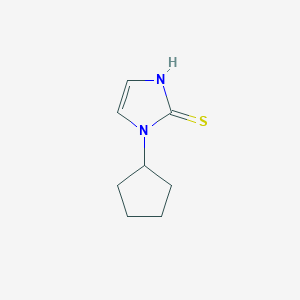

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B1486374.png)